molecular formula C8H9F3N2O B3154121 [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine CAS No. 771581-20-5

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine

Cat. No.: B3154121
CAS No.: 771581-20-5
M. Wt: 206.16 g/mol
InChI Key: KUCFNEZLLQASNW-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine (CAS 771581-20-5) is a high-value chemical building block in medicinal chemistry and anticancer research. This compound, with the molecular formula C 8 H 9 F 3 N 2 O and a molecular weight of 206.17 g/mol, is recognized for its role as a key intermediate in the synthesis of novel pharmacologically active molecules . Its primary research application is in the design and synthesis of N-aryl-N'-benzylurea derivatives , which are investigated as multi-target inhibitors for their potent antiproliferative activity against various human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) . The 2,2,2-trifluoroethoxy-pyridine moiety is a critical structural feature that contributes to the biological activity of these potential drug candidates . Researchers value this compound for its utility in molecular hybridization strategies, enabling the development of new structural frameworks based on established pharmacophores. This product is provided as a liquid and should be stored at 4°C . Handle with care; this compound has associated hazard warnings . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-6(4-12)2-1-3-13-7/h1-3H,4-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCFNEZLLQASNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242583
Record name 2-(2,2,2-Trifluoroethoxy)-3-pyridinemethanamine
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Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771581-20-5
Record name 2-(2,2,2-Trifluoroethoxy)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-20-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2,2-Trifluoroethoxy)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine typically involves the following steps:

    Formation of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through the reaction of 2,2,2-trifluoroethanol with an appropriate pyridine derivative under basic conditions.

    Attachment to Pyridine Ring: The trifluoroethoxy group is then attached to the pyridine ring through a nucleophilic substitution reaction.

    Introduction of Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.

    Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize yield and minimize by-products.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the trifluoroethoxy group to other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Imines, oxides, and other oxidized derivatives.

    Reduction Products: Hydroxylated or alkylated derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and biochemical pathways.

    Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Material Science: Utilized in the development of advanced materials with unique properties.

    Agriculture: Potential use in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the methanamine group may participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine with key analogs, highlighting substituent positions and molecular properties:

Compound Name Substituent Positions (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Evidence
This compound 2-OCH₂CF₃, 3-CH₂NH₂ C₈H₉F₃N₂O 206.17
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine (QK-2814) 6-OCH₂CF₃, 3-CH₂NH₂ C₈H₉F₃N₂O 206.17
[2-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methylamine (ST-2719) 2-OCH₂CF₃, 4-CH₂NH₂ C₈H₉F₃N₂O 206.17
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine 6-OCH₂CF₃, 3-CH₂CH₂NH₂ C₉H₁₁F₃N₂O 220.19
[3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride 3-CF₃, 2-CH₂NH₂ C₇H₇ClF₃N₂ 231.60
1-[6-(2-Fluoroethoxy)pyridin-3-yl]ethanamine 6-OCH₂CH₂F, 3-CH₂NH₂ C₉H₁₂FN₂O 184.21

Key Observations :

  • Alkyl Chain Length : Ethylamine derivatives (e.g., 2-[6-(OCH₂CF₃)-pyridin-3-yl]ethan-1-amine) show increased molecular weight and altered solubility compared to methanamine analogs .
  • Fluorine Modifications : Replacing trifluoroethoxy with fluoroethoxy (as in ) reduces steric bulk and electron-withdrawing effects, which may impact target affinity.
Pharmacological and Functional Insights

While direct data for this compound are unavailable, evidence from related compounds provides context:

  • σ-Receptor Binding : Phenylethylene diamine analogs (e.g., compounds 29 and 30 in ) with trifluoromethoxy (–OCF₃) groups exhibit high σ1/σ2 receptor affinity (Ki = 1–10 nM), suggesting that trifluoroethoxy-substituted pyridines could similarly target these receptors.
  • Anticonvulsant Activity : Compound 29 (N-methyl-piperidinyl derivative) showed potent anticonvulsant effects in mice, blocking carbamazepine-induced seizures at 10 mg/kg . This implies that this compound may require functionalization (e.g., N-methylation) for enhanced CNS activity.
  • Proton Pump Inhibition : Lansoprazole derivatives with trifluoroethoxy-pyridine motifs (e.g., ) inhibit gastric acid secretion, highlighting the scaffold’s versatility in drug design.

Biological Activity

The compound [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine , with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol , is characterized by a pyridine ring substituted with a trifluoroethoxy group and a methanamine group. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. Meanwhile, the methanamine moiety allows for the formation of hydrogen bonds with enzymes and receptors, potentially modulating their activity .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of similar compounds containing the trifluoroethoxy group against various cancer cell lines. For example, compounds structurally related to this compound were tested against human cancer cell lines such as A549 (lung), MCF-7 (breast), HCT116 (colon), and PC-3 (prostate) using the MTT assay.

The results summarized in Table 1 indicate that several derivatives showed significant potency:

CompoundCell LineIC50 (μM)
9bA549<5
9dHCT116<3
9eMCF-7<3
9gPC-3<5

These findings suggest that modifications to the pyridine structure can enhance antiproliferative properties significantly compared to control drugs like sorafenib .

Cell Cycle Analysis

Cell cycle analysis was performed on MCF-7 cells treated with compound 9b. The results demonstrated a concentration-dependent increase in G2/M phase arrest:

Concentration (μM)% Cells in G2/M Phase
2.516.7
523.5
1027.7
2039.3

This indicates that compound 9b effectively induces cell cycle arrest, which is crucial for its antiproliferative action .

Comparative Analysis with Similar Compounds

Compounds structurally similar to this compound have been studied for their biological activities. For instance:

  • (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol : Demonstrated antimicrobial properties and potential use in drug development.
  • (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid : Explored for its role in enzyme inhibition and as a building block in organic synthesis.

These comparisons highlight the versatility of trifluoroethoxy-substituted pyridine derivatives in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine?

The synthesis typically involves introducing the trifluoroethoxy group via nucleophilic substitution on a pyridine precursor. For example, 2-chloropyridin-3-yl derivatives can react with 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃) to form the trifluoroethoxy substituent. The methanamine group may be introduced via reductive amination or protected during synthesis .

Q. Which spectroscopic methods are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substitution patterns and connectivity. Mass spectrometry (MS) validates molecular weight. For instance, ¹⁹F NMR is essential to confirm the trifluoroethoxy group’s presence, while ¹H-¹³C HMBC correlations help assign the pyridine ring and methanamine positions .

Q. What factors influence the compound’s stability during storage?

Stability is affected by moisture, light, and pH. The trifluoroethoxy group enhances hydrolytic stability compared to non-fluorinated ethers. Store under inert conditions (argon or nitrogen) at -20°C in anhydrous solvents like DMSO or DMF to prevent decomposition .

Q. How is purity assessed, and what impurities are commonly observed?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water with 0.1% TFA) separates the compound from by-products like unreacted precursors or oxidation by-products (e.g., imines). Trace impurities are quantified via LC-MS .

Q. What in vitro assays are used to evaluate biological activity?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT or ATP luminescence) are common. The trifluoroethoxy group may enhance membrane permeability, making the compound suitable for target engagement studies in neuropharmacology or oncology .

Advanced Research Questions

Q. How can the alkylation step be optimized to improve yield?

Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity between 2,2,2-trifluoroethanol and halogenated pyridine precursors. Microwave-assisted synthesis (100–120°C, 30–60 min) reduces reaction time and improves regioselectivity .

Q. How do fluorine atoms complicate NMR interpretation, and how can ambiguities be resolved?

The ¹⁹F nucleus causes splitting in ¹H and ¹³C spectra. Use 2D NMR (HSQC, HMBC) to differentiate signals. For example, coupling between fluorine and adjacent protons (³JHF) in the trifluoroethoxy group can be resolved via ¹H-¹⁹F HOESY experiments .

Q. What strategies are used to study structure-activity relationships (SAR) of the methanamine group?

Synthesize analogs with modified amines (e.g., methyl, acetyl, or tert-butyl carbamate derivatives) and compare binding affinities in target assays. Molecular docking with fluorine-specific force fields (e.g., CFF) predicts interactions with hydrophobic enzyme pockets .

Q. How does the trifluoroethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoroethoxy group deactivates the pyridine ring, reducing electrophilicity. For Suzuki-Miyaura coupling, use Pd(OAc)₂ with SPhos ligand and Cs₂CO₃ at elevated temperatures (80–100°C) to achieve aryl boronate coupling at the 4-position .

Q. How are trace impurities quantified in high-purity samples?

Ultra-HPLC coupled with high-resolution MS (UHPLC-HRMS) in positive ion mode (ESI⁺) identifies impurities at ppm levels. Isotopic labeling (e.g., ¹³C-methanamine) distinguishes degradation products from synthetic by-products .

Q. How to address discrepancies in reported synthetic yields?

Variability arises from differences in precursor purity, solvent drying, or catalyst loading. Reproduce conditions from independent sources (e.g., ECHA protocols) and use in situ monitoring (FTIR or Raman) to track reaction progress .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine

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